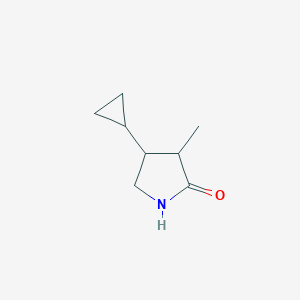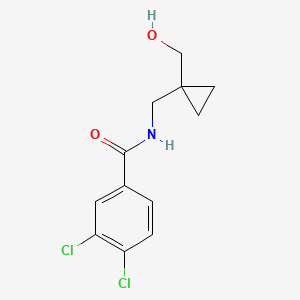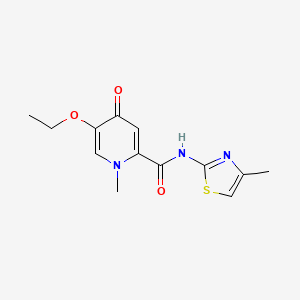![molecular formula C7H4ClNO B2427154 5-Chlorofuro[2,3-c]pyridine CAS No. 1782264-34-9](/img/structure/B2427154.png)
5-Chlorofuro[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorofuro[2,3-c]pyridine is a compound with the CAS Number: 1782264-34-9 . It has a molecular weight of 153.57 and its IUPAC name is 5-chlorofuro[2,3-c]pyridine . It is shipped at room temperature and is in solid form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of 5-Chlorofuro[2,3-c]pyridine is represented by the InChI code: 1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H . The key for this InChI code is FHXWHQHBNIHVEP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Chlorofuro[2,3-c]pyridine is a solid compound stored at refrigerator temperatures . It has a molecular weight of 153.57 . The compound is shipped at room temperature .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
5-Chlorofuro[2,3-c]pyridine and its derivatives are extensively studied in the field of organic chemistry for their potential in synthesizing novel compounds. For example, the study of synthesis, spectroscopic, and structural characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine provided insights into the behavior of these compounds towards molecular iodine, revealing the formation of n–σ* complex with unique structural characteristics (Chernov'yants et al., 2011). Similarly, the synthesis and characterization of polycyclic N-Heterocyclic Compounds, including 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines, demonstrated the formation of new ring systems, highlighting the versatility of these compounds in organic synthesis (Okuda et al., 2012).
Catalysis and Chemical Reactions
Research has also focused on the use of 5-Chlorofuro[2,3-c]pyridine derivatives in catalysis and various chemical reactions. A study on Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization highlighted a novel catalytic method for introducing a methyl group onto the aromatic ring of pyridines (Grozavu et al., 2020). This method is significant for its potential applications in drug discovery and organic synthesis.
Application in Pharmaceuticals and Biochemistry
In the pharmaceutical and biochemical sectors, derivatives of 5-Chlorofuro[2,3-c]pyridine are explored for their potential in drug development. For instance, compounds synthesized from pyrrolo[2,3-c]pyridine and pyrrolo[3,2-b]pyridine have been studied for their selectivity and potential therapeutic applications (Filla et al., 2003).
Optical and Electronic Properties
The investigation into the optical and electronic properties of pyridine derivatives, including those derived from 5-Chlorofuro[2,3-c]pyridine, has led to insights into their potential applications in materials science. A study on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives revealed important information about the molecular structures and potential use in heterojunctions (Zedan et al., 2020).
Safety and Hazards
Orientations Futures
Pyridine derivatives, such as 5-Chlorofuro[2,3-c]pyridine, are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Propriétés
IUPAC Name |
5-chlorofuro[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWHQHBNIHVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorofuro[2,3-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)
![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)
![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)


![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)
![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)


![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)